2-(3-Methylbutoxy)-2-phenylacetic acid
Description
2-(3-Methylbutoxy)-2-phenylacetic acid is a phenylacetic acid derivative characterized by a 3-methylbutoxy substituent at the α-carbon of the acetic acid backbone. This structural motif confers unique physicochemical properties, including increased lipophilicity compared to simpler phenylacetic acids, which may enhance membrane permeability and bioavailability. The compound’s branched ether group (3-methylbutoxy) distinguishes it from other phenylacetic acid derivatives, influencing its binding interactions in biological systems.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(3-methylbutoxy)-2-phenylacetic acid |
InChI |
InChI=1S/C13H18O3/c1-10(2)8-9-16-12(13(14)15)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,14,15) |
InChI Key |
FGHDZIRKBRPXGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbutoxy)-2-phenylacetic acid can be achieved through several methods. One common approach involves the reaction of 2-phenylacetic acid with 3-methylbutanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester intermediate. This intermediate is then hydrolyzed under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of 2-(3-Methylbutoxy)-2-phenylacetic acid typically involves large-scale esterification and hydrolysis processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbutoxy)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(3-Methylbutoxy)-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methylbutoxy)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its phenyl and 3-methylbutoxy groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-(3-Methylbutoxy)-2-phenylacetic acid, highlighting substituent variations and their implications:
Structural and Functional Insights
- Chlorinated analogs (e.g., 3,4-dichlorophenoxy) exhibit stronger hydrophobic interactions in receptor binding, as seen in docking studies with furosemide-like activity . Sulfonamide derivatives show higher hydrogen-bonding capacity, critical for enzyme inhibition (e.g., carbonic anhydrase) .
- Chirality and Synthesis: Chiral derivatives, such as (R)-(-)-2-methoxy-2-phenylacetic acid, demonstrate the importance of enantiopurity in biological activity (>97% purity noted in synthesis) . The target compound’s branched ether may complicate stereoselective synthesis compared to linear-chain analogs .
Solubility and Stability :
Research Findings and Data Tables
Table 1: Physicochemical Comparison
| Compound | Molecular Weight | logP (Predicted) | Key Functional Group |
|---|---|---|---|
| 2-(3-Methylbutoxy)-2-phenylacetic acid | 236.3 | ~2.8 | Branched ether |
| 2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid | 325.8 | ~0.8 | Sulfonamide |
| 2-(3,4-Dichlorophenoxy)-2-phenylacetic acid | 297.1 | ~3.5 | Dichlorophenoxy |
| (R)-(-)-2-Methoxy-2-phenylacetic acid | 166.2 | ~1.5 | Methoxy |
Biological Activity
2-(3-Methylbutoxy)-2-phenylacetic acid, a compound with the molecular formula C13H18O3, has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry and biological research.
- CAS Number: 1016822-98-2
- Molecular Weight: 222.3 g/mol
- Purity: 95%
The biological activity of 2-(3-Methylbutoxy)-2-phenylacetic acid is primarily attributed to its interaction with specific molecular targets within biological systems. The compound acts as a ligand, potentially binding to receptors or enzymes and modulating their activity. This interaction can influence various biological pathways, such as enzyme inhibition or activation, leading to therapeutic effects.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Anti-inflammatory Effects : Preliminary studies suggest that 2-(3-Methylbutoxy)-2-phenylacetic acid may exhibit anti-inflammatory properties. This is particularly relevant in conditions characterized by chronic inflammation.
- Antioxidant Activity : The compound has shown potential antioxidant activity, which can protect cells from oxidative stress and damage caused by free radicals.
- Cytotoxicity : Some studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, indicating its potential as an anticancer agent.
Study on Anti-inflammatory Properties
A study aimed at evaluating the anti-inflammatory effects of 2-(3-Methylbutoxy)-2-phenylacetic acid involved in vitro assays where the compound was tested against inflammatory markers in cultured cells. Results demonstrated a significant reduction in the levels of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.
Antioxidant Activity Assessment
In another investigation, the antioxidant capacity of 2-(3-Methylbutoxy)-2-phenylacetic acid was assessed using various assays such as DPPH and ABTS radical scavenging tests. The compound exhibited notable scavenging activity, comparable to established antioxidants, highlighting its potential use in formulations aimed at reducing oxidative stress.
Cytotoxicity Evaluation
A cytotoxicity study conducted on human cancer cell lines revealed that 2-(3-Methylbutoxy)-2-phenylacetic acid induced apoptosis in a dose-dependent manner. The findings suggest that the compound could be further explored for its anticancer properties, warranting additional research into its mechanisms and efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Butoxyacetic Acid | Similar structure without methyl group | Moderate anti-inflammatory effects |
| 2-Phenylacetic Acid | Lacks the butoxy group | Limited biological activity |
| 4-(3-Methylbutoxy)benzoic Acid | Contains a benzoic acid moiety | Antioxidant properties |
The comparison highlights that while similar compounds exist, the unique combination of functional groups in 2-(3-Methylbutoxy)-2-phenylacetic acid confers distinct biological activities that merit further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
